molecular formula C18H15ClFNO3 B1234044 6-Chloro-4-[[(2-fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-1-benzopyran-2-one

6-Chloro-4-[[(2-fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-1-benzopyran-2-one

Cat. No. B1234044
M. Wt: 347.8 g/mol
InChI Key: APEBDJMZLASLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-[[(2-fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-1-benzopyran-2-one is a hydroxycoumarin.

Scientific Research Applications

  • Metabolism and Disposition in Humans :

    • N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a novel orexin 1 and 2 receptor antagonist developed for insomnia treatment, exhibits its metabolism and disposition patterns in humans. Metabolite profiling and characterization, including the use of NMR spectroscopy, revealed extensive metabolism and principal routes of drug elimination. The study provided insights into the pharmacokinetics and metabolic pathways of the drug, contributing to the understanding of its potential therapeutic applications and safety profile (Renzulli et al., 2011).
  • Hemodynamic and Cardiovascular Studies :

    • Midazolam, a benzodiazepine with a similar fluorophenyl structural component, was studied for its cardiac and vascular effects during anesthesia induction and extracorporeal circulation in coronary-surgical patients. The research contributed to the understanding of the hemodynamic effects of benzodiazepines and their use in clinical anesthesia practices (Schleussner et al., 1981).
  • Pharmacokinetic and Pharmacodynamic Properties :

    • Studies on various benzodiazepine derivatives, including midazolam, provided insights into their pharmacokinetic and pharmacodynamic properties. These studies helped in understanding the onset of action, duration of effects, and the potential side effects of these compounds, which are crucial for their safe and effective use in medical settings (Ziegler et al., 1981).

properties

Molecular Formula

C18H15ClFNO3

Molecular Weight

347.8 g/mol

IUPAC Name

6-chloro-4-[[(2-fluorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one

InChI

InChI=1S/C18H15ClFNO3/c1-21(9-11-4-2-3-5-15(11)20)10-12-6-18(23)24-17-8-16(22)14(19)7-13(12)17/h2-8,22H,9-10H2,1H3

InChI Key

APEBDJMZLASLIL-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1F)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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